molecular formula C22H17N3O4S B305699 (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Numéro de catalogue B305699
Poids moléculaire: 419.5 g/mol
Clé InChI: QODBGRYTNYPGEG-MHWRWJLKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid, also known as MTI-101, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. In

Mécanisme D'action

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid works by inhibiting the activity of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. Inhibition of Hsp90 leads to the degradation of client proteins, many of which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has also been shown to induce DNA damage and inhibit angiogenesis, the process by which new blood vessels are formed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is its specificity for Hsp90, which reduces the likelihood of off-target effects. However, its potency can also be a limitation, as it may require high concentrations to achieve therapeutic effects. Additionally, the synthesis of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid can be complex and time-consuming, which may limit its use in large-scale studies.

Orientations Futures

There are several future directions for research on (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid. One area of interest is the development of more potent and selective Hsp90 inhibitors. Another area of interest is the combination of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid, as well as its potential use in clinical trials.

Méthodes De Synthèse

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is synthesized through a multi-step process that involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form 1-(2-methylphenyl)-3-oxobutan-1-amine. This intermediate is then reacted with thiosemicarbazide to form 1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidine-5-carboxylic acid. The final step involves the reaction of this intermediate with indole-3-acetic acid to form (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid.

Applications De Recherche Scientifique

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

Nom du produit

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Formule moléculaire

C22H17N3O4S

Poids moléculaire

419.5 g/mol

Nom IUPAC

2-[3-[(E)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C22H17N3O4S/c1-13-6-2-4-8-17(13)25-21(29)16(20(28)23-22(25)30)10-14-11-24(12-19(26)27)18-9-5-3-7-15(14)18/h2-11H,12H2,1H3,(H,26,27)(H,23,28,30)/b16-10+

Clé InChI

QODBGRYTNYPGEG-MHWRWJLKSA-N

SMILES isomérique

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=S

SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=S

SMILES canonique

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=S

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.